Benzyl(2-Hydroxyphenyl)Carbamate
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Overview
Description
Benzyl N-(2-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety, and a hydroxyphenyl group attached to the nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(2-hydroxyphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of benzyl N-(2-hydroxyphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming more common in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(2-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antitubercular activity.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of benzyl N-(2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-hydroxyphenyl)carbamate: Characterized by the presence of a benzyl group and a hydroxyphenyl group.
Benzyl N-(4-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group in the para position.
Benzyl N-(3-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group in the meta position.
Uniqueness
Benzyl N-(2-hydroxyphenyl)carbamate is unique due to the ortho position of the hydroxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its para and meta counterparts.
Properties
Molecular Formula |
C14H13NO3 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI Key |
GEOYYHDGSSYWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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